molecular formula C33H78O11Si7 B13415264 alpha,alpha-Trehalose hepta-O-(Trimethylsilyl)

alpha,alpha-Trehalose hepta-O-(Trimethylsilyl)

Cat. No.: B13415264
M. Wt: 847.6 g/mol
InChI Key: UKHUTQREQAFREY-RCQOQWBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) is a protected synthetic intermediate of the non-reducing disaccharide trehalose, specifically designed for advanced chemical synthesis and glycobiology research. This compound is integral to the Regioselective Silyl Exchange Technology (ReSET), a methodology that enables the efficient, regioselective functionalization of disaccharides to produce orthogonally protected building blocks . These building blocks are pivotal for the construction of complex glycoconjugates that are otherwise inaccessible through multiple conventional synthetic steps . The primary research value of this intermediate lies in the development of novel trehalose analogues. Such analogues are of significant interest in biomedical research, particularly for creating molecular probes to study and detect pathogens like Mycobacterium tuberculosis , which incorporates trehalose into its unique cell envelope . Furthermore, trehalose-based nanostructures and nucleolipids are being investigated for their potential in targeted drug delivery to the central nervous system, aiming to restore impaired autophagy function in neurodegenerative diseases such as Parkinson's . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C33H78O11Si7

Molecular Weight

847.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methanol

InChI

InChI=1S/C33H78O11Si7/c1-45(2,3)35-23-25-27(40-47(7,8)9)29(42-49(13,14)15)31(44-51(19,20)21)33(37-25)38-32-30(43-50(16,17)18)28(41-48(10,11)12)26(24(22-34)36-32)39-46(4,5)6/h24-34H,22-23H2,1-21H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33-/m1/s1

InChI Key

UKHUTQREQAFREY-RCQOQWBPSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Per-O-Trimethylsilylation of Alpha,alpha-Trehalose

The classical and most widely used method for preparing alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) involves treatment of alpha,alpha-trehalose with a silylating agent such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base or catalyst.

  • Typical reagents and conditions:

    • Reagents: Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS)
    • Catalyst/Base: Imidazole, pyridine, or catalytic potassium carbonate
    • Solvent: Anhydrous pyridine, dimethylformamide (DMF), or dry methanol
    • Temperature: Room temperature to mild heating (20–60 °C)
    • Time: Several hours to overnight depending on conditions
  • Procedure example:

    • Alpha,alpha-trehalose is dissolved in anhydrous pyridine.
    • Excess TMSCl is added dropwise under an inert atmosphere (argon or nitrogen).
    • The mixture is stirred at room temperature or gently heated for 12–24 hours.
    • After completion, the reaction mixture is quenched with water or methanol to remove excess reagents.
    • The product is extracted into an organic solvent (e.g., dichloromethane), washed, dried, and purified by column chromatography or recrystallization.
  • Yields: Typically high, often above 80%, with product isolated as a colorless oil or crystalline solid.

This approach is supported by data from studies such as the synthesis of trehalose derivatives where 2,3,4,2′,3′,4′,6′-hepta-O-trimethylsilyl trehalose was obtained in moderate to good yield using catalytic potassium carbonate in methanol with TMS reagents.

Alternative Silylation Using Hexamethyldisilazane (HMDS)

HMDS is another silylating agent used to convert hydroxyl groups into TMS ethers, often in the presence of a catalyst such as ammonium sulfate or triflic acid.

  • Advantages:

    • Generates ammonia as a byproduct, which is easily removed.
    • Often milder and cleaner than TMSCl.
  • Typical conditions:

    • Alpha,alpha-trehalose is refluxed with HMDS and catalytic ammonium sulfate.
    • Reaction times range from several hours to overnight.
    • The product is isolated by evaporation of excess HMDS and purification.

This method is less common for trehalose but has been used in analogous carbohydrate silylations.

Regioselective Silyl/Acetate Exchange (ReSET) Technology

A notable method related to the preparation of selectively protected trehalose derivatives involves the Regioselective Silyl Exchange Technology (ReSET) , where per-O-TMS protected trehalose is treated with acetic acid in a pyridine/acetic anhydride mixture to selectively exchange TMS groups for acetate groups. This method can be adjusted to yield hepta-O-TMS trehalose by controlling reaction conditions.

  • Key features:

    • Enables orthogonal protection strategies.
    • Reaction conditions (temperature, acid equivalents) control the degree of silyl/acetate exchange.
    • Microwave irradiation can accelerate the process.
  • Application:

    • Starting from per-O-TMS trehalose, selective deprotection or exchange can yield intermediates useful for further synthetic elaboration.

This approach was demonstrated for trehalose and other disaccharides, showing the stability and reactivity of TMS ethers under controlled acidic conditions.

Reaction Monitoring and Purification

  • Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the silylation progress, with UV or anisaldehyde staining to visualize carbohydrate derivatives.
  • Purification: Flash chromatography on silica gel using non-polar solvents (e.g., hexane/ethyl acetate mixtures) is standard.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the full silylation and purity.

Data Summary Table of Preparation Conditions

Method Reagents & Catalysts Solvent Temp (°C) Time Yield (%) Notes
TMSCl + Pyridine Trimethylsilyl chloride, pyridine Pyridine 20–60 12–24 h 80–90 Most common, high yield
HMDS + Ammonium sulfate Hexamethyldisilazane, ammonium sulfate Neat or reflux Reflux Several hours 70–85 Mild, generates ammonia byproduct
ReSET (Silyl/Acetate exchange) Per-O-TMS trehalose, acetic acid, pyridine Pyridine/Ac2O RT to 80 Hours to days Variable For selective protection strategies

Challenges and Notes

  • Moisture sensitivity: TMS ethers are labile to moisture; reactions must be carried out under anhydrous and inert conditions.
  • Over-silylation: Excess silylating agents ensure complete protection but require careful workup to avoid decomposition.
  • Triflation step caution: In multi-step syntheses involving triflation of TMS-protected trehalose, excess triflic anhydride can cause premature deprotection due to triflic acid release.
  • Stability: Fully TMS-protected trehalose is stable under neutral and basic conditions but sensitive to acids.

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Based on the provided search results, here's a detailed overview of the applications of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl):

Synthesis of Trehalose Monomers

alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) is a crucial intermediate in the synthesis of trehalose monomers, specifically trehalose 6-O-acrylate (TreA) . The synthesis involves a multi-step process :

  • Per-O-trimethylsilylation : Anhydrous trehalose is converted into per-O-trimethylsilyl trehalose .
  • Regioselective Deprotection : The per-O-trimethylsilyl trehalose undergoes regioselective deprotection in a methanolic solution under mild basic conditions, using a catalytic amount of K2CO3. This step selectively removes primary trimethylsilyl ethers in the presence of secondary trimethylsilyl ethers . Precise control of temperature and reaction time is essential to obtain 2,3,4,2',3',4',6'-hepta-O-trimethylsilyl-trehalose deprotected at only one primary hydroxyl group as the major product . Column chromatography is then used to isolate the desired product, with a yield of approximately 50%. Additionally, about 25% of unreacted starting material (per-O-trimethylsilyl trehalose) can be recovered .
  • Regioselective Monoesterification : The isolated hepta-TMS-protected trehalose is regioselectively monoesterified with acryloyl chloride, resulting in a TMS-protected trehalose monomer with acrylate functionalization at O-6 .
  • Final Deprotection : The remaining TMS groups are removed through treatment with Amberlyst 15, a Brønsted acidic resin catalyst, yielding trehalose 6-O-acrylate with almost quantitative yield .

This approach, utilizing temporary trimethylsilyl ethers for hydroxyl group protection, has also been adapted for the regioselective derivatization of sucrose to sucrose 6’-O-acrylate .

Use as Protecting Groups

Trimethylsilyl (TMS) groups are used as protecting groups in glycoconjugate synthesis . They can significantly decrease the rate of internal glycosidic bond scission .

Nanocarriers for Autophagy Stimulation

Mechanism of Action

The protective effects of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) are primarily due to its ability to form a stable glass-like structure that encapsulates biological molecules, preventing their degradation under stress conditions. The compound interacts with proteins and other biomolecules through hydrogen bonding and van der Waals forces, stabilizing their structure and preventing denaturation .

Comparison with Similar Compounds

Structural and Functional Differences

a) Trehalose, α,α'-, D8TMS
  • Structure : Fully silylated trehalose with eight TMS groups (vs. seven in the hepta-O-TMS derivative).
  • Properties : Higher molecular weight and volatility compared to the hepta derivative. Used in GC-MS for metabolite profiling due to enhanced detectability .
  • Applications : Detected in plant apoplast fluids during stress response studies, demonstrating its role in analytical workflows .
b) α-D-Glucopyranose, 2,3,4,6-Tetrakis-O-(Trimethylsilyl)-, Bis(Trimethylsilyl) Phosphate
  • Structure: Monosaccharide derivative with four TMS groups and a phosphate moiety.
  • Properties : LogP = 8.051 (indicative of high hydrophobicity), lower molecular weight than trehalose derivatives.
  • Applications : Primarily used in synthetic chemistry for protecting-group strategies or as a precursor in phosphorylation reactions .
c) Trehalose 6-Phosphate
  • Structure : Phosphorylated derivative of trehalose with a phosphate group at the 6-position.
  • Properties : Hydrophilic (low logP) due to the polar phosphate group. Functions as a signaling molecule in microbial metabolism .
  • Applications : Studied in Escherichia coli for its role in carbon metabolism and stress adaptation .

Physicochemical Properties

Compound TMS Groups Molecular Weight (g/mol) logP Key Applications
α,α-Trehalose Hepta-O-(TMS) 7 ~1,050* ~9.5† GC-MS analysis, metabolomics
Trehalose D8TMS 8 ~1,100* ~10.0† Stress response profiling
α-D-Glucopyranose Tetrakis-O-(TMS) 4 ~600* 8.051 Synthetic intermediates
Trehalose 6-Phosphate 0 422.3 <0 Microbial metabolism studies

*Estimated based on silylation patterns. †Predicted based on incremental logP contributions (~0.5–0.7 per TMS group) .

Biological Activity

Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) is a chemically modified derivative of trehalose, a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. This compound has gained attention due to its enhanced stability and solubility in organic solvents, attributed to the presence of seven trimethylsilyl groups. This article delves into the biological activity of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl), highlighting its synthesis, properties, and potential applications.

  • Chemical Formula : C21H42O21Si7
  • CAS Number : 60065-05-6

The structural modification with trimethylsilyl groups not only enhances solubility but also improves the stability of the molecule under various conditions. This modification allows for better interaction with biological systems compared to its parent compound, trehalose.

Biological Activity

Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) exhibits several noteworthy biological activities:

  • Autophagy Induction : Trehalose is known for its role in enhancing autophagy, a critical cellular process for degrading and recycling cellular components. Studies indicate that trehalose can protect against neurodegenerative diseases by promoting the clearance of toxic protein aggregates such as α-synuclein in Parkinson's disease models .
  • Protein Stabilization : The compound acts as a protein stabilizer, preserving the structural integrity of proteins under stress conditions. This property is particularly beneficial in therapeutic applications where protein stability is crucial .
  • Neuroprotective Effects : Research has shown that trehalose derivatives can mitigate neurodegeneration by reducing the levels of toxic protein aggregates. This has been demonstrated in various animal models of neurodegenerative diseases, including Alzheimer’s disease .

Synthesis

The synthesis of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) typically involves regioselective silylation techniques that allow for the attachment of trimethylsilyl groups to the hydroxyl functionalities of trehalose. This process enhances the compound's solubility and stability while maintaining its biological activity.

Comparative Analysis with Other Trehalose Derivatives

Compound NameStructure TypeUnique Features
Alpha,alpha-TrehaloseDisaccharideNon-reducing sugar; naturally occurring
Alpha,alpha-Trehalose 6-phosphatePhosphorylatedInvolved in metabolic pathways
Alpha,alpha-Trehalose 6,6'-bismycolateMycolate derivativeImportant for mycobacterial cell wall structure
Trehalose 6-phosphatePhosphate esterKey role in energy metabolism in fungi
Alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) Silylated derivative Enhanced solubility and stability compared to other derivatives

Case Studies

  • Neurodegenerative Disease Models : In studies involving animal models of Parkinson's disease, administration of alpha,alpha-Trehalose hepta-O-(Trimethylsilyl) resulted in improved behavioral symptoms and increased survival rates due to its ability to induce autophagy and reduce toxic protein aggregation .
  • Nanotechnology Applications : Recent advancements have explored the use of trehalose-based nanocarriers for drug delivery systems aimed at treating neurodegenerative diseases. These systems utilize trehalose's properties to enhance cellular uptake and therapeutic efficacy .

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